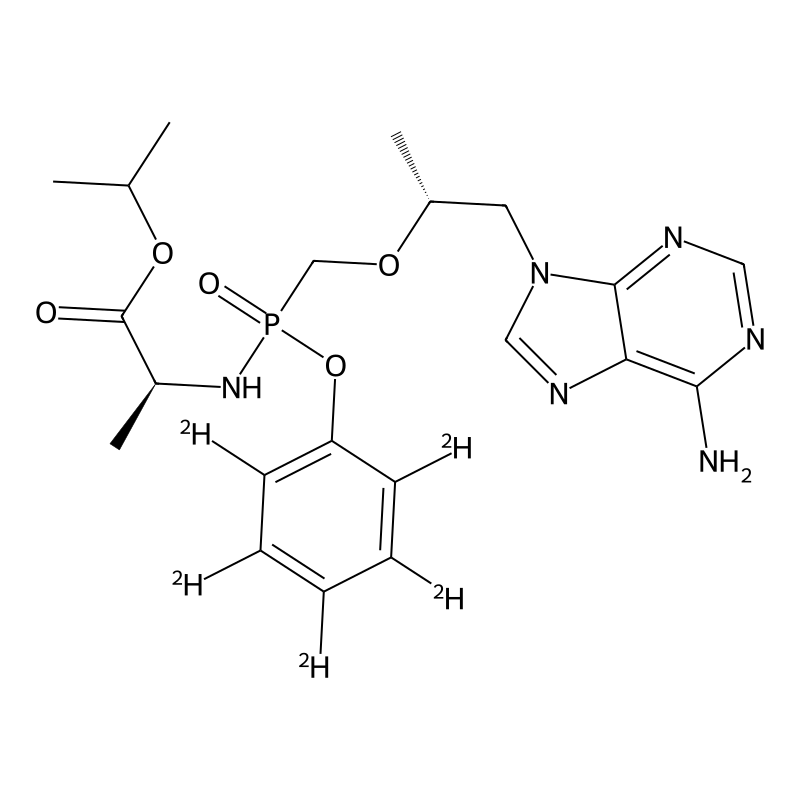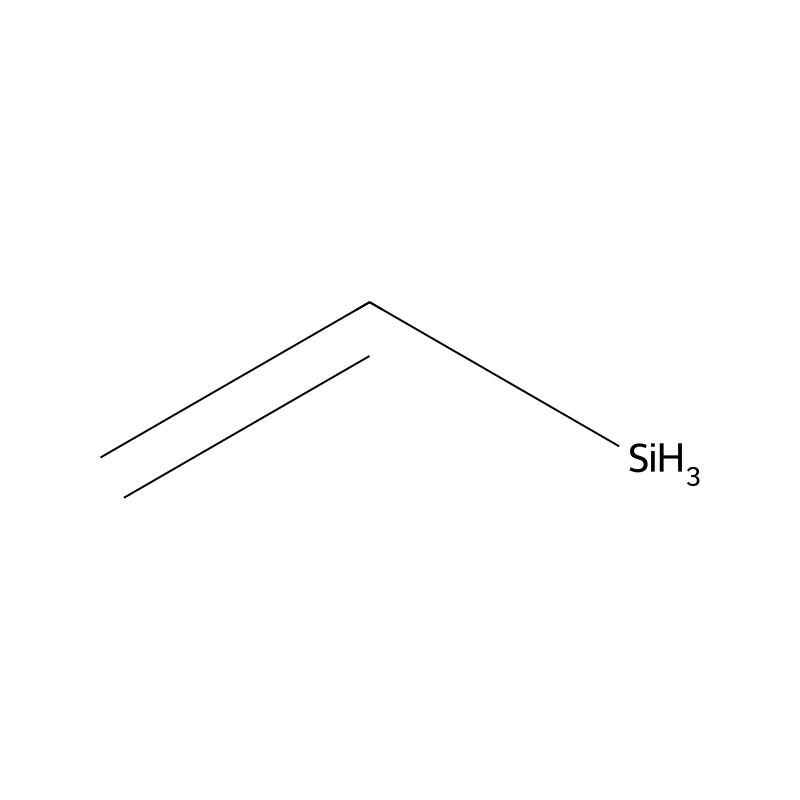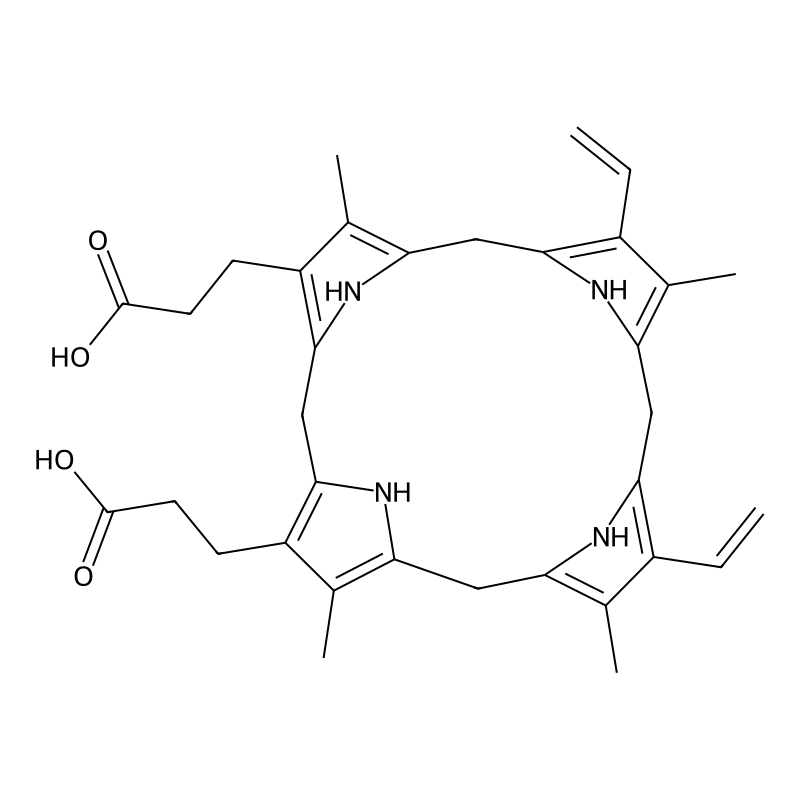Tenofovir Alafenamide-D5 (diastereomers)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis and Characterization:
Tenofovir Alafenamide-D5 (diastereomers), also known as GS 7171-d5 or by its chemical structure, plays a role in scientific research as a deuterium-labeled isotopomer of Tenofovir Alafenamide (TAF). Isotopomers are molecules with the same number of protons and electrons but differing numbers of neutrons. In this case, the D5 portion indicates five deuterium atoms (heavy isotopes of hydrogen) replacing five hydrogen atoms in the TAF molecule.
Scientists synthesize Tenofovir Alafenamide-D5 to study its properties and behavior compared to the non-deuterated TAF. This allows researchers to:
- Trace and quantify TAF in biological samples through mass spectrometry techniques. Deuterium labeling creates a distinct mass signal, making it easier to distinguish TAF from other compounds in complex biological matrices .
- Investigate the metabolic pathway of TAF by observing the incorporation and elimination of deuterium atoms during various metabolic processes .
Preclinical Studies:
Tenofovir Alafenamide-D5 finds application in preclinical studies to evaluate the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug effects) properties of TAF. By using the deuterated form, researchers can distinguish the labeled TAF from any endogenous metabolites present in the test organism, leading to more accurate data analysis.
For example, researchers might use Tenofovir Alafenamide-D5 to:
- Measure TAF's absorption and distribution in various tissues after administration to animals .
- Evaluate the effect of TAF on specific enzymes or biological processes by monitoring changes in deuterium enrichment within targeted molecules .
Clinical Research:
While Tenofovir Alafenamide-D5 itself is not used as a therapeutic agent, it can be employed in clinical research to support the development and evaluation of TAF-based drugs.
Here are some potential applications:
- Investigate the drug-drug interaction potential of TAF by co-administering Tenofovir Alafenamide-D5 with other medications and monitoring their combined effects .
- Study the pharmacokinetics of TAF in specific patient populations, such as individuals with impaired renal function, to optimize dosing regimens .
Tenofovir Alafenamide-D5 (diastereomers) is a stable isotope-labeled derivative of Tenofovir Alafenamide, which is a nucleotide reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. The chemical formula for Tenofovir Alafenamide-D5 is C21H29N6O5P, and it features five deuterium atoms, which serve as tracers in pharmacokinetic studies and metabolic research. This compound is characterized by its enhanced bioavailability compared to its predecessor, Tenofovir Disoproxil Fumarate, due to its ability to be more effectively absorbed and activated within cells .
The primary chemical reaction involving Tenofovir Alafenamide-D5 includes hydrolysis followed by phosphorylation. Upon administration, Tenofovir Alafenamide-D5 undergoes hydrolysis via carboxylesterase-1 to yield Tenofovir, which is then phosphorylated to form the active metabolite, Tenofovir diphosphate. This metabolite inhibits viral replication by disrupting the reverse transcription process critical for HIV and HBV .
In the presence of ethanol, studies have shown that the hydrolysis rate may be affected, leading to decreased formation of the active metabolite. This interaction underscores the importance of considering metabolic pathways when evaluating drug efficacy and safety .
Tenofovir Alafenamide-D5 exhibits potent antiviral activity against both HIV and HBV. Its mechanism involves competitive inhibition of viral reverse transcriptase, thereby preventing viral replication. The compound's unique structure allows for effective intracellular accumulation of Tenofovir diphosphate, enhancing its therapeutic efficacy while minimizing renal toxicity—a common side effect associated with older formulations of Tenofovir .
The synthesis of Tenofovir Alafenamide-D5 typically involves several steps:
- Starting Materials: The synthesis begins with the appropriate nucleotide precursors.
- Deuteration: Incorporation of deuterium atoms can be achieved using deuterated solvents or reagents during key synthetic steps.
- Formation of Phosphate Ester: The phosphate group is introduced through a series of phosphorylation reactions.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the isolation of the desired diastereomers.
The synthesis must be carefully controlled to maintain the integrity of the deuterium labeling while achieving high yields .
Tenofovir Alafenamide-D5 is primarily utilized in pharmacokinetic studies and clinical research to trace drug metabolism and distribution within biological systems. Its stable isotope labeling allows researchers to accurately quantify drug levels in plasma and tissues, facilitating better understanding of dosing regimens and potential interactions with other substances . Additionally, it serves as a valuable tool in developing new therapeutic strategies against HIV and HBV.
Research has indicated that interactions between Tenofovir Alafenamide-D5 and other substances can significantly impact its metabolism. For instance, alcohol consumption has been shown to interfere with the hydrolysis process mediated by carboxylesterase-1, leading to reduced efficacy due to lower concentrations of the active metabolite . Other studies have explored potential interactions with co-administered antiretroviral therapies and their effects on pharmacokinetics.
Tenofovir Alafenamide-D5 can be compared with several similar compounds in terms of structure and biological activity:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Tenofovir Disoproxil Fumarate | Nucleotide analogue | Antiviral against HIV and HBV | Higher renal toxicity; less effective absorption |
| Emtricitabine | Nucleoside analogue | Antiviral against HIV | Non-phosphorylated; requires three-step activation |
| Adefovir Dipivoxil | Nucleotide analogue | Antiviral against HBV | Requires higher dosing; nephrotoxic |
| Lamivudine | Nucleoside analogue | Antiviral against HIV | Lower resistance profile; less potent than others |
Tenofovir Alafenamide-D5 stands out due to its improved bioavailability and reduced renal toxicity compared to Tenofovir Disoproxil Fumarate, making it a preferred choice in modern antiviral therapies .








